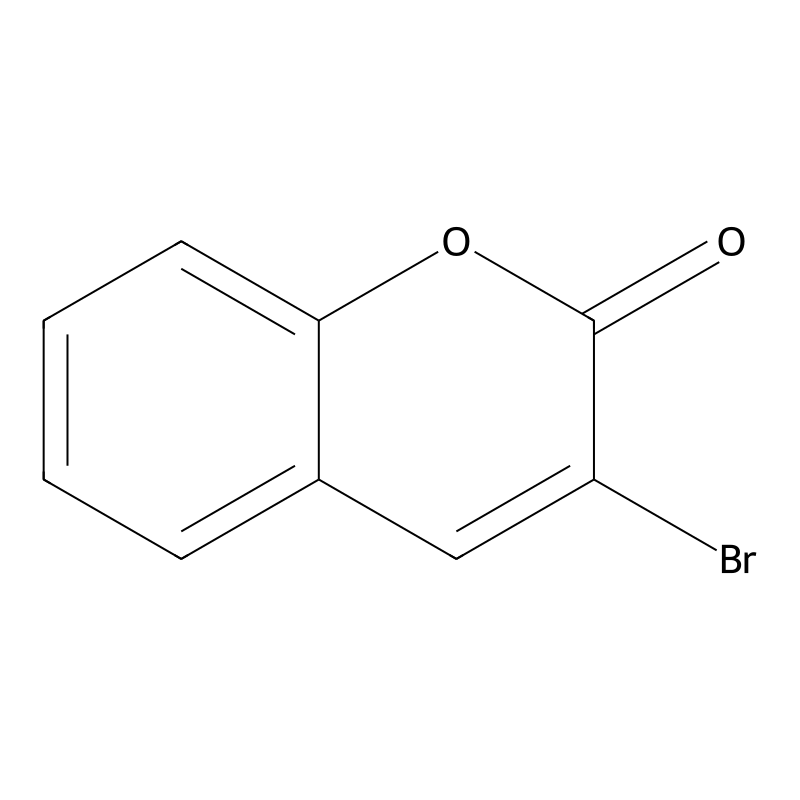

3-Bromo-2-chromenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

One example includes its use as a precursor for the synthesis of 4-sulfanylcoumarins, a class of compounds with potential anti-inflammatory and anti-cancer properties []. The bromine atom in 3-bromo-2-chromenone is selectively substituted with a thiol group through a one-pot reaction, leading to the desired 4-sulfanylcoumarin derivative [].

Potential Biological Activities

While there is limited research directly investigating the biological activities of 3-bromo-2-chromenone itself, its structural similarity to other bioactive chromenone derivatives suggests potential areas for exploration. Chromenones, as a class, exhibit diverse biological activities, including:

- Antitumor properties: Several chromenone derivatives have shown promising antitumor activity in various cancer cell lines [].

- Antimicrobial activity: Some chromenones exhibit activity against bacteria, fungi, and viruses, making them potential candidates for the development of novel antibiotics and antivirals [, ].

- Antioxidant activity: Chromenones can act as free radical scavengers, potentially offering protection against oxidative stress and related diseases [].

3-Bromo-2-chromenone, also known as 3-(bromoacetyl)-2H-chromen-2-one, is a compound that belongs to the chromenone family, characterized by a chromene backbone substituted with a bromine atom and an acetyl group. This compound has garnered attention in organic chemistry due to its potential as a versatile building block for synthesizing various heterocyclic compounds. Its structure features a fused benzopyran ring system, which is essential in many biological and pharmacological applications.

The chemical reactivity of 3-bromo-2-chromenone is primarily attributed to its electrophilic nature, which allows it to participate in several types of reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives. For instance, reactions with substituted arylamines can yield 3-(2-(phenylamino)acetyl)-2H-chromen-2-ones .

- Knoevenagel Condensation: This reaction can occur with active methylene compounds, producing various functionalized derivatives .

- Cyclization Reactions: 3-bromo-2-chromenone can undergo cyclization to form more complex ring systems, including thiophenes and pyridines .

Research indicates that 3-bromo-2-chromenone and its derivatives exhibit significant biological activities, including:

- Anticancer Properties: Some studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development .

- Antimicrobial Activity: Compounds derived from 3-bromo-2-chromenone have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Several methods have been developed for synthesizing 3-bromo-2-chromenone:

- Bromination of Coumarins: The bromination of 3-acetylcoumarins using brominating agents such as N-bromosuccinimide or tetrabutylammonium tribromide is a common method .

- Knoevenagel Condensation: This method involves the reaction of 3-bromo-2-chromenone with active methylene compounds under basic conditions to yield various derivatives .

- Cyclization Reactions: Utilizing cyclization techniques with different nucleophiles can lead to the formation of complex structures from 3-bromo-2-chromenone .

The unique properties of 3-bromo-2-chromenone make it valuable in various fields:

- Pharmaceuticals: Its derivatives are being explored for their potential use in drug formulations due to their biological activity.

- Material Science: The compound can serve as a precursor for synthesizing novel materials with specific optical or electronic properties.

Studies on the interactions of 3-bromo-2-chromenone with biological targets are crucial for understanding its pharmacological potential. Research has indicated that it interacts effectively with cellular pathways involved in cancer proliferation and antimicrobial resistance mechanisms. These interactions are often studied using molecular docking simulations and in vitro assays to elucidate the binding affinities and mechanisms of action.

Several compounds share structural similarities with 3-bromo-2-chromenone, offering insights into its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2H-Chromen-2-one | Chromenone | Lacks bromine substitution; serves as a base structure. |

| 4-Bromo-2H-chromen-2-one | Brominated Chromenone | Substituted at position four; different reactivity profile. |

| 7-Hydroxycoumarin | Hydroxycoumarin | Exhibits strong antioxidant properties; lacks halogen. |

| Coumarin | Simple Coumarin | Basic structure without additional substituents; less reactive. |

The presence of the bromine atom in 3-bromo-2-chromenone significantly enhances its electrophilicity and reactivity compared to these similar compounds, making it a more versatile intermediate for further chemical transformations.